molecular formula C11H14O5 B8320956 5-Tert-butoxycarbonylmethyl-2-furancarboxylic acid

5-Tert-butoxycarbonylmethyl-2-furancarboxylic acid

Cat. No. B8320956
M. Wt: 226.23 g/mol
InChI Key: RXWCZSPKTVAZAJ-UHFFFAOYSA-N
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Patent
US08877805B2

Procedure details

5-Ethoxycarbonylfuran-2-ylacetic acid tert-butyl ester (0.37 g, 1.46 mmol) obtained in step 2 was dissolved in tetrahydrofuran (2 mL), dissolved in 1N aqueous sodium hydroxide solution (1.5 mL), and the mixture was stirred overnight. 1N Hydrochloric acid (1.5 mL) was added to the reaction mixture, and the mixture was neutralized, purified by high performance liquid chromatography and freeze-dried to give the title compound (80 mg).
Name
5-Ethoxycarbonylfuran-2-ylacetic acid tert-butyl ester
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[CH2:7][C:8]1[O:9][C:10]([C:13]([O:15]CC)=[O:14])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2].Cl>O1CCCC1.[OH-].[Na+]>[C:1]([O:5][C:6]([CH2:7][C:8]1[O:9][C:10]([C:13]([OH:15])=[O:14])=[CH:11][CH:12]=1)=[O:18])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
5-Ethoxycarbonylfuran-2-ylacetic acid tert-butyl ester
Quantity
0.37 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC=1OC(=CC1)C(=O)OCC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by high performance liquid chromatography
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CC1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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